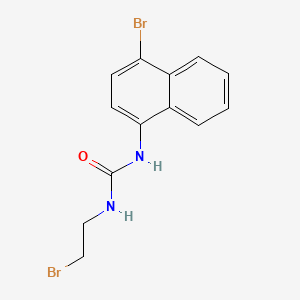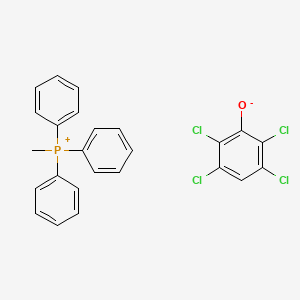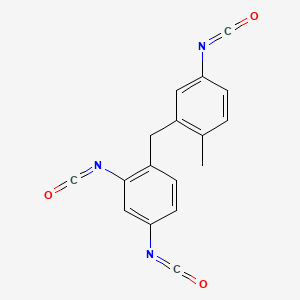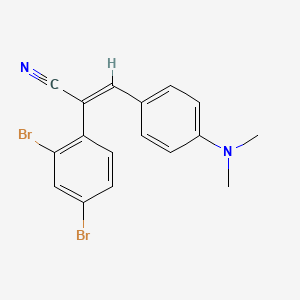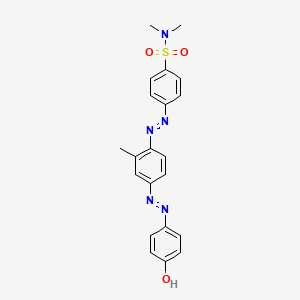
p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide typically involves the following steps:
Diazotization: This process involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as p-hydroxyphenyl, to form the azo compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Biological Staining: It is used as a biological stain for detecting lipids and triglycerides in cells and tissues.
Chemical Sensors: Due to its color-changing properties, it is used in the development of chemical sensors.
Pharmaceutical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide involves its ability to bind to specific molecular targets. The azo group can interact with various biological molecules, leading to changes in their structure and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar compounds include other azo dyes such as Sudan IV and Methyl Orange . Compared to these compounds, p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide has unique properties such as higher stability and specific binding affinity to certain biological molecules, making it particularly useful in specialized research applications.
Propiedades
Número CAS |
93805-41-5 |
|---|---|
Fórmula molecular |
C21H21N5O3S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H21N5O3S/c1-15-14-18(24-22-16-4-9-19(27)10-5-16)8-13-21(15)25-23-17-6-11-20(12-7-17)30(28,29)26(2)3/h4-14,27H,1-3H3 |
Clave InChI |
XCNHNPFUBLPDED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



